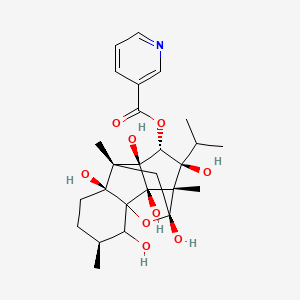
Ryanodyl 3-(pyridine-3-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ryanodyl-3-pyridine-3-carboxylate, commonly referred to as Ryanodyl-3-pdc, is a chemical compound known for its interaction with ryanodine receptors. These receptors play a crucial role in calcium ion regulation within cells, making Ryanodyl-3-pyridine-3-carboxylate significant in various biological and chemical research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ryanodyl-3-pyridine-3-carboxylate typically involves the esterification of ryanodine with pyridine-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of Ryanodyl-3-pyridine-3-carboxylate involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: Ryanodyl-3-pyridine-3-carboxylate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ryanodyl-3-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Plays a role in studying calcium ion regulation and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects on diseases related to calcium ion dysregulation.
Industry: Utilized in the development of pesticides and insecticides targeting ryanodine receptors in pests.
作用機序
Ryanodyl-3-pyridine-3-carboxylate exerts its effects by binding to ryanodine receptors, which are calcium ion channels located on the endoplasmic and sarcoplasmic reticulum of cells. This binding alters the conformation of the receptor, leading to the release of calcium ions into the cytoplasm. The increased calcium ion concentration triggers various cellular processes, including muscle contraction and signal transduction pathways.
類似化合物との比較
Ryanodine: The parent compound of Ryanodyl-3-pyridine-3-carboxylate, known for its potent effects on ryanodine receptors.
Flubendiamide: A phthalic acid diamide that targets ryanodine receptors in insects, used as an insecticide.
Dantrolene: A muscle relaxant that also interacts with ryanodine receptors to inhibit calcium ion release.
Uniqueness: Ryanodyl-3-pyridine-3-carboxylate is unique due to its specific ester linkage with pyridine-3-carboxylic acid, which imparts distinct chemical properties and reactivity compared to other ryanodine derivatives. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and significance.
特性
分子式 |
C26H35NO9 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16?,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
InChIキー |
BLVJZMYEPDTENS-CWROLJMXSA-N |
異性体SMILES |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
正規SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



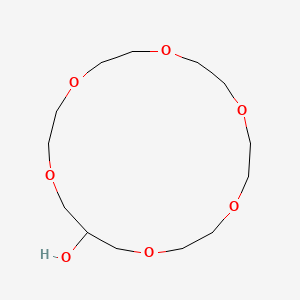
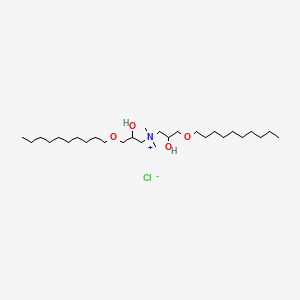
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)



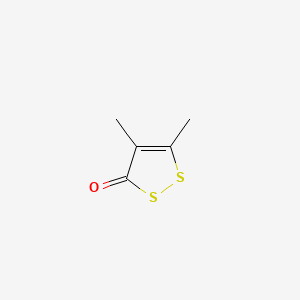

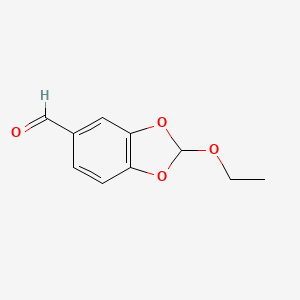
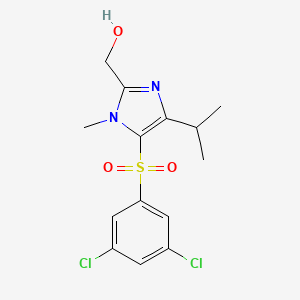

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)

